molecular formula CH4MgO B093110 Magnesium methoxide CAS No. 109-88-6

Magnesium methoxide

Cat. No.: B093110
CAS No.: 109-88-6
M. Wt: 56.35 g/mol
InChI Key: TZNULHNPXDZANP-UHFFFAOYSA-N
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Description

Magnesium methoxide, also known as magnesium dimethanolate or magnesium dimethoxide, is a chemical compound with the formula Mg(OCH₃)₂. It is a magnesium alkoxide derived from methanol and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of other magnesium compounds and as a catalyst in certain reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium methoxide is typically prepared by reacting magnesium metal with methanol. The reaction is carried out under an inert atmosphere to prevent oxidation and is often catalyzed by iodine or mercury(II) chloride to enhance the reaction rate. The general reaction is as follows:

[ \text{Mg} + 2 \text{CH}_3\text{OH} \rightarrow \text{Mg(OCH}_3\text{)}_2 + \text{H}_2 ]

The reaction is exothermic and must be carefully controlled to prevent violent reactions, especially on an industrial scale .

Industrial Production Methods

In industrial settings, magnesium methanolate is produced by reacting magnesium in bar form with excess methanol in a controlled process. The reaction apparatus is equipped with temperature measurement, gas volume measurement, a reflux condenser, and an inert gas blanket to ensure a safe and efficient reaction .

Chemical Reactions Analysis

Types of Reactions

Magnesium methoxide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with alkyl halides to form ethers.

    Reduction Reactions: It can reduce certain organic compounds, such as aldehydes and ketones, to their corresponding alcohols.

    Decomposition Reactions: It decomposes upon heating to form magnesium oxide and methanol.

Common Reagents and Conditions

Common reagents used in reactions with magnesium methanolate include alkyl halides, aldehydes, and ketones. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the magnesium methanolate.

Major Products

The major products formed from reactions involving magnesium methanolate include ethers, alcohols, and magnesium oxide .

Scientific Research Applications

Magnesium methoxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of magnesium methanolate involves its ability to donate methoxide ions (OCH₃⁻) in reactions. These ions act as nucleophiles, attacking electrophilic centers in organic molecules, leading to substitution or reduction reactions. The compound’s reactivity is attributed to the strong nucleophilicity of the methoxide ion and the ability of magnesium to stabilize the resulting intermediates .

Comparison with Similar Compounds

Magnesium methoxide can be compared with other magnesium alkoxides, such as magnesium ethoxide (Mg(OC₂H₅)₂) and magnesium tert-butoxide (Mg(OC(CH₃)₃)₂). While all these compounds share similar reactivity patterns, magnesium methanolate is unique due to its smaller alkoxide group, which can lead to different steric and electronic effects in reactions.

List of Similar Compounds

  • Magnesium ethoxide (Mg(OC₂H₅)₂)
  • Magnesium tert-butoxide (Mg(OC(CH₃)₃)₂)
  • Magnesium isopropoxide (Mg(OC₃H₇)₂)

This compound’s smaller alkoxide group makes it more reactive in certain contexts compared to its bulkier counterparts .

Properties

CAS No.

109-88-6

Molecular Formula

CH4MgO

Molecular Weight

56.35 g/mol

IUPAC Name

magnesium;methanolate

InChI

InChI=1S/CH4O.Mg/c1-2;/h2H,1H3;

InChI Key

TZNULHNPXDZANP-UHFFFAOYSA-N

SMILES

C[O-].C[O-].[Mg+2]

Canonical SMILES

CO.[Mg]

109-88-6

Pictograms

Flammable; Corrosive; Acute Toxic; Health Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure is carried out as described in Raju et al, Organic Process Research & Development 2006, 10, 33-35, which is hereby incorporated by reference in its entirety. A solution of magnesium methoxide was prepared by adding magnesium turnings (1.31 g, 0.054 mol) and dichloromethane (5 mL) to methanol (150 mL) and stirring under nitrogen atmosphere for 2-3 hours, at 40-45° C. The solution was cooled to 5-10° C. and added to a stirred mixture of esomeprazole (42.0 g, 0.121 mol) and methanol (150.0 mL), and stirring was maintained for 3 hours. Water (2.0 mL) was added and stirring was continued for 1 hour and the solution was filtered. The mother liquor was distilled under reduced pressure at 35° C. Acetone (400 mL) was added and the mixture was stirred for 1 hour at 25-35° C. The precipitate was filtered and washed with acetone (200 mL), dissolved in methanol (222 mL) and water (8 mL) and stirred for about 30 minutes at 25-30° C. and filtered. The filtrate was suspended in water and stirred at 0-5° C. for about 45 minutes, filtered, washed with water (300 mL) and dried under reduced pressure to yield esomeprazole magnesium salt.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
esomeprazole
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium methoxide

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